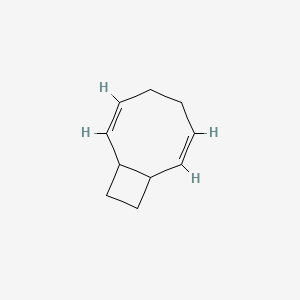

Bicyclo(6.2.0)deca-2,6-diene, cis-

Description

Classification and Structural Characteristics within Bicyclic Ring Systems

Bicyclic molecules are compounds that feature two rings sharing one or more atoms. cis-Bicyclo[6.2.0]deca-2,6-diene belongs to the fused bicyclic systems, where the two rings share a common bond. The nomenclature "[6.2.0]" indicates the number of atoms in each of the three bridges connecting the two bridgehead carbons. In this case, there are six atoms in one bridge, two in the second, and zero in the bridge directly connecting the bridgehead atoms. The cis-configuration denotes that the hydrogen atoms at the bridgehead carbons are on the same side of the molecule.

The presence of the cyclobutane (B1203170) ring fused to the larger eight-membered ring introduces significant angle and torsional strain into the molecule. wikipedia.org This inherent strain is a defining characteristic of the bicyclo[6.2.0]decane framework and its unsaturated derivatives, influencing their conformational preferences and chemical behavior. wikipedia.org

Table 1: Computed Properties of cis-Bicyclo[6.2.0]deca-2,6-diene

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ |

| Molar Mass | 134.22 g/mol |

| IUPAC Name | (1R,8S,2Z,6Z)-bicyclo[6.2.0]deca-2,6-diene |

| CAS Number | 77614-69-8 |

| InChIKey | PMHDWEHIGJZMEF-GLIMQPGKSA-N |

Data sourced from PubChem. nih.gov

Academic Significance in the Study of Strained and Polycyclic Hydrocarbons

The academic interest in cis-Bicyclo[6.2.0]deca-2,6-diene and related structures stems primarily from their utility in probing the principles of chemical bonding and reactivity in strained systems. The study of such molecules provides valuable insights into pericyclic reactions, such as electrocyclizations and cycloadditions, which are fundamental processes in organic synthesis. researchgate.net

The strain energy within these molecules can serve as a driving force for chemical transformations, allowing for the formation of complex molecular architectures that would be difficult to access through other means. researchgate.netnih.gov Researchers have explored the thermal and photochemical behavior of bicyclic systems to understand how strain influences reaction pathways and product distributions. researchgate.net Furthermore, the bicyclo[6.2.0]decane skeleton is found in some natural products, highlighting its relevance in the broader context of organic and medicinal chemistry. bohrium.comresearchgate.net

Historical Context and Early Research on Bicyclo[6.2.0] Systems

The foundational research on cis-Bicyclo[6.2.0]deca-2,6-diene was reported in 1972 by Wolfram Grimme in the Journal of the American Chemical Society. acs.orgacs.org This seminal work described the synthesis of the compound and provided initial characterization, laying the groundwork for future investigations into its chemical properties.

Early studies on related bicyclo[6.2.0]decane systems often focused on their synthesis via cycloaddition reactions and their subsequent rearrangements. anu.edu.au For instance, research into the synthesis of the fully unsaturated bicyclo[6.2.0]decapentaene, an isomer of naphthalene (B1677914) and azulene, provided further understanding of the electronic properties and stability of this ring system. wikipedia.org The development of synthetic routes to these and other bicyclic structures has been a persistent theme in organic chemistry, driven by the desire to create novel molecular frameworks and to study their fundamental properties. osti.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

77614-69-8 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

(2Z,6Z)-bicyclo[6.2.0]deca-2,6-diene |

InChI |

InChI=1S/C10H14/c1-2-4-6-10-8-7-9(10)5-3-1/h3-6,9-10H,1-2,7-8H2/b5-3-,6-4- |

InChI Key |

PMHDWEHIGJZMEF-GLIMQPGKSA-N |

Isomeric SMILES |

C1/C=C\C2C(/C=C\C1)CC2 |

Canonical SMILES |

C1CC=CC2CCC2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for the Cis Bicyclo 6.2.0 Deca 2,6 Diene Framework

Thermal Cyclization and Rearrangement Pathways

Thermal methods are a cornerstone in the synthesis of bicyclic systems, offering routes that are often driven by the formation of thermodynamically stable products. For the cis-bicyclo[6.2.0]deca-2,6-diene core, thermal cyclizations and rearrangements are particularly effective.

Intramolecular [2+2] Cycloaddition Reactions (e.g., from Allenynes)

A prominent method for constructing the bicyclo[6.2.0]decane skeleton involves the intramolecular [2+2] cycloaddition of allenynes. nih.govrsc.org This approach has proven to be a facile route to various fused bicyclic compounds. rsc.org The thermal [2+2] cycloaddition of allenynes can be used to construct bicyclo[6.2.0]deca-1,8-dienes, bicyclo[5.2.0]nona-1,7-dienes, and bicyclo[4.2.0]octa-1,6-dienes. nih.gov

In a notable example, 1-allenyl-2-propargyl-substituted cyclopentanol (B49286) derivatives undergo a microwave-assisted intramolecular [2+2] allenyne cycloaddition to form tricyclic systems containing the 5-6-4 ring structure found in sterpurenes. nih.gov This reaction proceeds efficiently, with the distal double bond of the allene (B1206475) moiety acting as one of the π-components in the cycloaddition. nih.gov The reaction conditions, such as the use of microwave irradiation and the choice of solvent, can significantly influence the reaction's efficiency. nih.govrsc.org For instance, the simple refluxing of allenynes with a phenylsulfonyl group in xylene or mesitylene (B46885) can also lead to the efficient formation of bicyclo[5.2.0]nona-1,7-dienes and bicyclo[4.2.0]octa-1,6-dienes in high yields. nih.gov

The stereochemistry of the starting allenyne can play a crucial role in the success of the cycloaddition. It has been observed that only allenic systems where the hydroxyl and propargylic groups are in a cis orientation are reactive under certain microwave-assisted conditions. nih.gov

Table 1: Examples of Intramolecular [2+2] Allenyne Cycloadditions

| Starting Material | Conditions | Product | Yield | Reference |

| 1-Allenyl-2-propargyl-substituted cyclopentanol | Microwave, MeLi (cat.), 210 °C, 30 min | Tricyclic 5-6-4 ring system | ~100% | nih.gov |

| Phenylsulfonyl-substituted allenyne | Reflux in xylene or mesitylene | Bicyclo[m.2.0]alkadienes | High | nih.gov |

| 1,6- and 1,7-Allenyne carboxylates | Palladium catalysis or microwave irradiation | Fused bicyclo[m,2,0]alkadienes | N/A | rsc.org |

This table is interactive. Click on the headers to sort the data.

Thermal Valence Isomerizations as Synthetic Routes

Thermal valence isomerizations represent another key strategy for accessing bicyclo[6.2.0]decane derivatives. These reactions involve the rearrangement of σ and π bonds within a molecule to form a new isomer. A classic example is the thermal equilibration of 1,6-dideuteriobicyclo[4.2.0]octa-2,7-diene to 3,8-dideuteriobicyclo[4.2.0]octa-2,7-diene, which is thought to proceed through a cis,trans,cis-cyclo-octa-1,3,5-triene intermediate. rsc.org This type of isomerization highlights the dynamic relationship between different bicyclic and monocyclic systems under thermal conditions.

The thermal isomerization of bicyclo[3.2.0]hept-6-ene to cyclohepta-1,3-diene is a well-studied unimolecular reaction that proceeds cleanly in both the gas phase and in solution. rsc.org While this is a ring-opening reaction, it underscores the principles of valence isomerization that can be applied in the reverse, ring-closing direction to form bicyclic systems.

Stepwise Cyclization Strategies

In addition to concerted cycloadditions, stepwise cyclization strategies provide a versatile approach to the cis-bicyclo[6.2.0]deca-2,6-diene framework. These methods involve the sequential formation of the two rings of the bicyclic system. For instance, cis-bicyclo[6.2.0]deca-2,4,6-triene can be synthesized by treating cyclooctatetraene (B1213319) with lithium wire in liquid ammonia, followed by the addition of 1,2-dibromoethane. osti.gov This method builds the four-membered ring onto the existing eight-membered ring.

Photochemical Synthetic Approaches

Photochemical reactions offer an alternative and often complementary set of tools for the synthesis of complex molecular architectures, including the cis-bicyclo[6.2.0]deca-2,6-diene system. These reactions are initiated by the absorption of light, leading to electronically excited states with distinct reactivity compared to their ground-state counterparts.

Photoinduced Electrocyclic Reactions

Photoinduced electrocyclic reactions are powerful transformations for the formation of cyclic systems. An example of a relevant synthetic precursor is the formation of a tricyclodecatetraene from bicyclo[4.2.0]octa-3,7-diene-2,5-dione via UV irradiation, which then can be converted to bicyclo[6.2.0]decapentaene. wikipedia.org Although this example leads to a more unsaturated system, the initial photochemical step is a key ring-forming reaction.

The principles of electrocyclic reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons and whether the reaction is thermally or photochemically induced. For instance, the thermal ring-opening of substituted cyclobutenes is controlled by the electronic effects of the substituents. thieme-connect.de

Stereochemical Control in Photochemical Transformations

Achieving stereochemical control in photochemical reactions is a significant challenge due to the high energy of the intermediates involved. mdpi.com However, strategies have been developed to influence the stereochemical outcome of photocycloadditions. The use of chiral auxiliaries attached to the substrate is one effective method for achieving stereocontrol in anion radical [2+2] photocycloadditions, leading to enantioenriched bicyclo[3.2.0]heptane derivatives. mdpi.com

Computational and experimental studies have shown that the [2+2] cycloaddition of aryl bis-enones, promoted by a photosensitizer like Eosin Y under visible light, follows a syn-closure pathway, resulting in the preferential formation of cis-anti products. mdpi.com This level of predictability is crucial for the rational design of stereoselective photochemical syntheses.

Transition Metal-Catalyzed Synthetic Routes

Transition metals have proven to be invaluable tools in orchestrating the complex bond formations required for the synthesis of bicyclic compounds like cis-bicyclo[6.2.0]deca-2,6-diene. Rhodium and iron, in particular, have been employed in elegant cycloaddition, cycloisomerization, and fragmentation reactions.

Rhodium-Catalyzed Cycloadditions and Cycloisomerizations

Rhodium catalysts are well-known for their ability to promote a variety of cycloaddition and cycloisomerization reactions. researchgate.net These reactions provide efficient pathways to complex polycyclic skeletons from simpler, linear substrates. researchgate.net

One notable rhodium-catalyzed approach involves the intramolecular [6+2] cycloaddition of allenylcyclobutane-alkynes, which yields bicyclo[6.2.0]deca-1,8-diene frameworks. researchgate.netacs.org This method has been successfully applied to the construction of this bicyclic system. acs.org The reaction is believed to proceed through the formation of a rhodabicyclo[4.3.0] intermediate. researchgate.net

Furthermore, rhodium(I)-catalyzed cycloisomerization of 1,6-allenynes has been developed to furnish various polycyclic products. researchgate.net While many of these reactions lead to 5/6-fused systems, modifications in the substrate and reaction conditions can potentially be tuned to favor the formation of the bicyclo[6.2.0] skeleton. The choice of the π-component of the allene functionality is crucial in directing the outcome of these cyclizations. jst.go.jp

| Catalyst | Substrate Type | Reaction Type | Product | Reference(s) |

| [RhCl(CO)2]2 | Allenylcyclobutane-alkynes | [6+2] Cycloaddition | Bicyclo[6.2.0]deca-1,8-dienes | researchgate.netacs.org |

| Rhodium(I) complexes | 1,6-Allenynes | Cycloisomerization | Polycyclic products | researchgate.net |

Iron-Mediated Cyclizations and Fragmentations

Iron carbonyl complexes have also been utilized in the synthesis of bicyclic systems. The reaction of cis-bicyclo[6.2.0]deca-2,4,6-triene with diiron nonacarbonyl (Fe2(CO)9) has been studied, leading to the formation of iron carbonyl complexes of the polyene. anu.edu.au While not a direct synthesis of the diene itself, this reactivity highlights the interaction of iron complexes with the bicyclo[6.2.0]decane framework.

Further research into iron-catalyzed methodologies could potentially lead to direct synthetic routes. For instance, the use of benzylideneacetoneiron tricarbonyl has been shown to selectively trap dienes, suggesting a potential strategy for constructing specific diene systems within a bicyclic framework. acs.org

Other Metal-Mediated Transformations

While rhodium and iron have been more prominently featured, other transition metals have the potential to catalyze the formation of the cis-bicyclo[6.2.0]deca-2,6-diene ring system. Transition metal-catalyzed cycloadditions, in general, are powerful methods for constructing medium-sized rings. nih.gov For example, cobalt and nickel have been used in Pauson-Khand type reactions and cycloisomerizations of allenynes, which can lead to various bicyclic products depending on the specific catalyst and substrate. mdpi.com The development of new catalytic systems is an ongoing area of research with the potential to provide novel and efficient entries into this particular bicyclic scaffold. uwa.edu.au

Stereoselective Synthesis of cis-Bicyclo[6.2.0]deca-2,6-diene Scaffolds

Achieving the correct stereochemistry at the ring fusion is a critical aspect of synthesizing cis-bicyclo[6.2.0]deca-2,6-diene. Both diastereoselective and, where applicable, enantioselective approaches are key to accessing stereochemically pure isomers.

Diastereoselective Approaches to cis-Configuration

The cis-fusion of the two rings is a defining feature of the target molecule. Many of the synthetic methods inherently favor the formation of the cis-isomer due to the geometric constraints of the transition states in the cycloaddition or cycloisomerization reactions.

For instance, the thermal intramolecular [2+2] cycloaddition of certain allene-ynes has been shown to produce bicyclo[m.2.0] derivatives, and in some cases, the cis-configuration is preferentially formed. jst.go.jp The stereospecificity of rhodium(I)-catalyzed intramolecular [2+2+2] cycloadditions of allene-ene-ynes also points to a high degree of stereocontrol, which can be leveraged to achieve the desired cis-diastereomer. researchgate.net

A study involving the low-temperature photolysis of cis-9,10-dihydronaphthalenes has also been linked to the bicyclo[6.2.0]deca-2,6-diene system, suggesting that photochemical methods could also play a role in stereoselective synthesis. acs.org

| Method | Substrate | Key Feature | Outcome | Reference(s) |

| Thermal Intramolecular [2+2] Cycloaddition | Allene-ynes | Geometric constraints of transition state | Preferential formation of cis-fused products | jst.go.jp |

| Rhodium(I)-Catalyzed [2+2+2] Cycloaddition | Allene-ene-ynes | Stereospecific nature of the reaction | High degree of stereocontrol | researchgate.net |

Enantioselective Synthesis (if applicable to existing literature)

While the literature provides strong examples of diastereoselective syntheses leading to the cis-fused ring system, information specifically detailing the enantioselective synthesis of cis-bicyclo[6.2.0]deca-2,6-diene is less prevalent in the reviewed sources. However, the broader field of transition metal-catalyzed cycloadditions has seen significant advances in enantioselective transformations. nih.gov

For example, highly asymmetric rhodium-catalyzed [4+2+2] cycloadditions have been developed for the synthesis of other bicyclic systems, achieving exceptional enantioselectivities. nih.gov These advancements suggest that the development of an enantioselective synthesis for cis-bicyclo[6.2.0]deca-2,6-diene is a feasible and important future research direction. The use of chiral ligands on the metal catalyst is a common and effective strategy for inducing enantioselectivity in such reactions.

Reactivity and Reaction Mechanisms of Cis Bicyclo 6.2.0 Deca 2,6 Diene Systems

Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a dominant feature of the chemistry of cis-bicyclo[6.2.0]deca-2,6-diene. These reactions include electrocyclic ring-openings, cycloadditions, and sigmatropic rearrangements, each offering pathways to structurally diverse products.

Electrocyclic Ring-Opening and Ring-Closure Processes

The cyclobutene (B1205218) ring within the cis-bicyclo[6.2.0]deca-2,6-diene framework is predisposed to undergo electrocyclic ring-opening reactions under thermal or photochemical conditions. According to the Woodward-Hoffmann rules, the thermal ring-opening of a cyclobutene is a conrotatory process, while the photochemical reaction proceeds in a disrotatory fashion.

In the case of cis-bicyclo[6.2.0]deca-2,6-diene, thermal isomerization leads to the formation of cyclodecatriene. thieme-connect.de The study of related systems, such as cis-bicyclo[4.2.0]oct-7-ene, has shown that the thermal ring-opening proceeds through a conrotatory allowed pathway to yield a cis,trans-cyclooctadiene, which then isomerizes to the more stable cis,cis-diene. nih.gov A similar mechanistic pathway is expected for the bicyclo[6.2.0]decadiene system.

Photochemical excitation, particularly at wavelengths like 193 nm, can also induce ring-opening. researchgate.net However, studies on the related cis-bicyclo[6.2.0]deca-2,9-diene have shown that at this wavelength, the reaction does not strictly follow the stereospecificity predicted by the Woodward-Hoffmann rules, leading to a mixture of triene products. researchgate.net This suggests that at high excitation energies, alternative reaction pathways may become accessible.

The reverse reaction, an electrocyclic ring-closure of a cyclodecatriene, can also lead to the formation of the bicyclo[6.2.0]decadiene skeleton. This equilibrium is a key feature in the thermal behavior of these C10H12 systems.

Cycloaddition Reactions: Intermolecular and Intramolecular Processes

Cis-bicyclo[6.2.0]deca-2,6-diene and its derivatives can participate in both intermolecular and intramolecular cycloaddition reactions. The strained double bonds of the cyclobutene ring are particularly reactive in [2+2] cycloadditions.

Intramolecular Cycloadditions: Intramolecular [2+2] photocycloadditions of dienes are a powerful tool for the construction of complex polycyclic systems. For instance, appropriately substituted 1,6-dienes can undergo copper(I)-catalyzed intramolecular [2+2] photocycloaddition to form bicyclo[3.2.0]heptane derivatives, which can then be further elaborated into tricyclic systems like the tricyclo[6.2.0.02,6]decane core found in natural products such as kelsoene (B1244087) and poduran. ias.ac.inresearchgate.net While not a direct reaction of the parent cis-bicyclo[6.2.0]deca-2,6-diene, these syntheses highlight the utility of intramolecular cycloadditions in building related bridged and fused ring systems.

Intermolecular Cycloadditions: The construction of the bicyclo[6.2.0]decadiene framework can be achieved through thermal [2+2] cycloaddition of allenynes. acs.org Refluxing allenynes with a phenylsulfonyl group in xylene or mesitylene (B46885) can efficiently form bicyclo[6.2.0]deca-1,8-dienes. acs.orgcsic.es This reaction proceeds via a formal [2+2] cycloaddition where the distal double bond of the allene (B1206475) moiety acts as one of the π-components. acs.org Transition metals, such as rhodium, can also catalyze cycloaddition reactions, like the [6+2] cycloaddition of alkyne-allenylcyclobutanes, to generate bicyclo[6.m.0] skeletons. researchgate.net

Sigmatropic Rearrangements

Sigmatropic rearrangements, which involve the migration of a σ-bond across a π-system, are also observed in the chemistry of bicyclo[6.2.0]decadiene systems. A key example is the Cope rearrangement, a thieme-connect.dethieme-connect.de-sigmatropic shift.

The thermal rearrangement of cis-bicyclo[6.2.0]deca-4,9-diene provides a clear illustration. When heated to 200°C, it undergoes a 95% conversion to 3,4-divinylcyclohexene. thieme-connect.de This transformation is proposed to occur via an initial electrocyclic ring-opening to form an intermediate cyclodecatriene, which then undergoes a Cope rearrangement. thieme-connect.de This sequence demonstrates the interplay between different pericyclic reaction types in these systems.

Transition Metal Coordination and Reactivity

The olefinic moieties of cis-bicyclo[6.2.0]deca-2,6-diene and its isomers serve as excellent ligands for transition metals. The coordination to a metal center can significantly alter the stability and reactivity of the bicyclic framework, often enabling transformations that are not observed in the free ligand.

Complexation Chemistry (e.g., with Fe(CO)x, PdCl2)

Iron Carbonyl Complexes: Cis-bicyclo[6.2.0]deca-2,6-diene and its isomers react with iron carbonyls, such as diiron nonacarbonyl (Fe₂(CO)₉), to form a variety of stable complexes. The reaction of cis-bicyclo[6.2.0]deca-2,4,6-triene with Fe₂(CO)₉ yields several products, including a C₁₀H₁₂Fe₂(CO)₆ complex where the Fe₂(CO)₆ unit is attached to the triene portion of the ligand. researchgate.netresearchgate.net Another product is a C₁₀H₁₂Fe(CO)₃ adduct of tricyclo[4.4.0.0²,⁵]deca-7,9-diene, a molecule that has not been isolated in its free state. researchgate.net The tricarbonyliron group (Fe(CO)₃) is known to modulate the reactivity of unsaturated compounds, often allowing for the isolation and characterization of otherwise unstable molecules. anu.edu.au

Palladium Chloride Complexes: Palladium(II) salts, such as palladium(II) chloride (PdCl₂), are well-known to form complexes with olefins. While specific studies on the direct complexation of cis-bicyclo[6.2.0]deca-2,6-diene with PdCl₂ are not extensively detailed in the provided results, palladium(II) salts are widely used as catalysts for various transformations of dienes. researchgate.netthieme-connect.de For example, sodium tetrachloropalladate(II) (Na₂PdCl₄) reacts with 1,4-disubstituted cyclohexa-1,3-dienes to form η³-allylpalladium(II) complexes. thieme-connect.de It is expected that cis-bicyclo[6.2.0]deca-2,6-diene would similarly coordinate to Pd(II) centers, making it a substrate for palladium-catalyzed reactions.

Influence of Metal Centers on Ligand Reactivity and Selectivity

Coordination to a transition metal can dramatically shift the energetic landscape of the ligand, favoring certain isomers or reaction pathways.

The complexation of the bicyclo[4.2.0]octa-2,4-diene/1,3,5-cyclooctatriene (B161208) system with an iron tricarbonyl moiety provides a compelling example. In the free ligand system, the monocyclic 1,3,5-cyclooctatriene is favored over the bicyclic tautomer. researchgate.net However, upon coordination to an Fe(CO)₃ group, the equilibrium is significantly shifted to favor the bicyclo[4.2.0]octa-2,4-dieneiron tricarbonyl complex. researchgate.net The equilibrium constant (Keq) for the ring-closure of the complexed triene is greater than 100, a stark contrast to the Keq of 0.18 for the free ligands. researchgate.net This shift is attributed to the relative distortions and consequent ring strain introduced into the ligands upon bonding to the metal center. researchgate.net

Furthermore, reagents like benzylideneacetoneiron tricarbonyl (BDAFe(CO)₃) can selectively trap diene tautomers that are present in low concentrations at equilibrium. lookchem.com For example, BDAFe(CO)₃ reacts with bicyclo[6.2.0]decatriene to selectively trap the bicyclic diene tautomer, yielding tricyclo[4.4.0.0²,⁵]deca-7,9-dieneiron tricarbonyl as the sole product. lookchem.com Low-temperature oxidative cleavage of this complex allows for the generation of the unstable free diene, which then undergoes a rapid electrocyclic ring-opening to the more stable triene. lookchem.com This demonstrates how metal complexation can be used as a strategic tool to access and study transient intermediates.

Interactive Data Table: Thermal Rearrangement of Bicyclo[6.2.0]decadiene Systems

| Reactant | Conditions | Product(s) | Yield | Reference |

| cis-Bicyclo[6.2.0]deca-4,9-diene | 200°C, vapor phase, 1 hr | 3,4-Divinylcyclohexene | 95% | thieme-connect.de |

| cis-Bicyclo[6.2.0]deca-2,4,6-triene | Thermolysis | trans-9,10-Dihydronaphthalene | - | oregonstate.edu |

Interactive Data Table: Metal Complexation of Bicyclo[6.2.0]decadiene Isomers

| Reactant | Metal Reagent | Product | Yield | Reference |

| cis-Bicyclo[6.2.0]deca-2,4,6-triene | Fe₂(CO)₉ | C₁₀H₁₂Fe₂(CO)₆ | 23% | researchgate.net |

| cis-Bicyclo[6.2.0]deca-2,4,6-triene | Fe₂(CO)₉ | C₁₀H₁₂Fe(CO)₃ adduct of tricyclo[4.4.0.0²,⁵]deca-7,9-diene | - | researchgate.net |

| Bicyclo[6.2.0]decatriene | Benzylideneacetoneiron tricarbonyl | Tricyclo[4.4.0.0²,⁵]deca-7,9-dieneiron tricarbonyl | Good | lookchem.com |

Catalytic Transformations Involving the Bicyclic Ligand

The olefinic moieties within the cis-bicyclo[6.2.0]deca-2,6-diene framework serve as versatile ligands for transition metals, facilitating a range of catalytic transformations. While direct catalytic studies on the diene are not extensively documented, the reactivity of the closely related cis-bicyclo[6.2.0]deca-2,4,6-triene and other derivatives provides significant insight into its potential as a ligand.

The reaction of cis-bicyclo[6.2.0]deca-2,4,6-triene with diiron nonacarbonyl (Fe₂CO)₉) at room temperature yields several products that can be separated by chromatography. researchgate.net One major product, obtained in 23% yield, is a complex where an Fe₂CO)₆ group is attached to the triene portion of the bicyclic system. researchgate.net Another product is an iron tricarbonyl (Fe(CO)₃) adduct of tricyclo[4.4.0.0²,⁵]deca-7,9-diene, a molecule that has not been isolated in its free state. researchgate.net Similarly, the more unsaturated bicyclo[6.2.0]decapentaene forms a stable, violet crystalline complex with iron tricarbonyl that melts at 74-75 °C. wikipedia.org

Palladium complexes have also been employed in reactions with this bicyclic system. The reaction of palladium chloride (PdCl₂) with cis-bicyclo[6.2.0]deca-2,4,6-triene leads to the formation of a [(η⁴-polyolefin)PdCl₂] complex. researchgate.net This complex can be subsequently converted to a 3-methoxy substituted derivative through reaction with methanol. researchgate.net

Rhodium catalysts are known to mediate various cycloaddition reactions. While not demonstrated directly on cis-bicyclo[6.2.0]deca-2,6-diene, rhodium(I)-catalyzed intramolecular [6+2] cycloadditions of alkyne-allenylcyclobutanes have been used to synthesize bicyclo[6.4.0] skeletons. researchgate.net This suggests the potential for rhodium-catalyzed transformations of the diene system. Furthermore, theoretical studies on the reactions of nucleophiles with (η⁴-diene)MLn complexes indicate that for Fe(CO)₃ complexes, a repulsive interaction between the nucleophile's highest occupied molecular orbital (HOMO) and the complex's HOMO favors attack at the internal carbon (C2) of the diene. researchgate.net

Table 1: Catalytic Transformations of Related Bicyclo[6.2.0]decane Systems

| Bicyclic Compound | Catalyst/Reagent | Product(s) | Reference |

| cis-Bicyclo[6.2.0]deca-2,4,6-triene | Diiron nonacarbonyl (Fe₂CO)₉) | Fe₂CO)₆ adduct, Fe(CO)₃ adduct of tricyclo[4.4.0.0²,⁵]deca-7,9-diene | researchgate.net |

| Bicyclo[6.2.0]decapentaene | Iron tricarbonyl (Fe(CO)₃) | C₁₀H₈Fe(CO)₃ complex | wikipedia.org |

| cis-Bicyclo[6.2.0]deca-2,4,6-triene | Palladium chloride (PdCl₂) | [(η⁴-polyolefin)PdCl₂] complex | researchgate.net |

Strain-Induced Reactivity and Ring Scission Pathways

The considerable ring strain inherent in the bicyclo[6.2.0]decane framework is a primary driver of its reactivity, particularly in thermal rearrangements and ring scission reactions. The fusion of the four- and eight-membered rings leads to a thermodynamically unstable system that can undergo transformations to alleviate this strain.

The thermal behavior of cis-bicyclo[6.2.0]deca-2,6-diene and its isomers has been a subject of investigation. Thermolysis of cis-bicyclo[6.2.0]deca-4,9-diene at 200°C results in a Cope rearrangement to form 3,4-divinylcyclohexene. thieme-connect.de While this is a different isomer, it highlights the propensity of this ring system to undergo pericyclic reactions.

A key reaction pathway for strained bicyclic systems is electrocyclic ring opening. The thermal isomerization of cis-bicyclo[6.2.0]deca-2,4,6-triene has been studied, revealing a difference in the activation enthalpies between the allowed and disallowed electrocyclic pathways of at least 4 kcal/mol. oregonstate.edu This underscores the influence of orbital symmetry rules on the reaction course, even in strained systems. oregonstate.edu The pyrolysis of the related bicyclo[6.2.0]deca-2,4,6,9-tetraene leads to the formation of trans-9,10-dihydronaphthalene, indicating a ring-opening process.

Computational studies have provided further insights into the ring scission pathways of cis-bicyclo[m.n.0]alkenes. These studies suggest that while a conrotatory allowed pathway is generally favored, a disrotatory "anti-Woodward-Hoffmann" pathway can become competitive or even favored for highly strained systems.

The construction of bicyclo[6.2.0]deca-1,8-dienes has been achieved through the thermal [2+2] cycloaddition of allenynes, a reaction driven by the formation of the strained bicyclic system which can then potentially undergo further strain-releasing reactions. acs.orgresearchgate.net

Table 2: Thermal Rearrangements of Bicyclo[6.2.0]decadiene Isomers

| Isomer | Conditions | Product | Reaction Type | Reference |

| cis-Bicyclo[6.2.0]deca-4,9-diene | 200°C (vapor phase) | 3,4-Divinylcyclohexene | Cope Rearrangement | thieme-connect.de |

| cis-Bicyclo[6.2.0]deca-2,4,6-triene | Thermal | Isomerization products | Electrocyclic Ring Opening | oregonstate.edu |

Dimerization and Oligomerization Mechanisms

The high degree of unsaturation and ring strain in bicyclo[6.2.0]decadiene systems can also lead to dimerization and oligomerization reactions, particularly under thermal conditions. These reactions provide a pathway to larger, more complex molecular architectures.

While specific studies on the dimerization of cis-bicyclo[6.2.0]deca-2,6-diene are limited, the behavior of the isomeric bicyclo[6.2.0]decapentaene is instructive. When heated to 100°C, bicyclo[6.2.0]decapentaene dimerizes, forming a yellow oil that consists of a structure with three eight-membered unsaturated rings. wikipedia.org This reaction demonstrates the propensity of the strained bicyclic system to undergo self-addition at elevated temperatures.

The mechanism of such dimerizations likely involves the formation of diradical intermediates. For instance, the thermal dimerization of allenes to form cyclobutane (B1203170) derivatives is proposed to proceed through a diradical intermediate. csic.es A similar mechanism can be envisioned for the dimerization of cis-bicyclo[6.2.0]deca-2,6-diene, where the initial step would be the homolytic cleavage of a strained bond or the reaction between two diene molecules to form a diradical species, which then cyclizes to form the dimer.

Furthermore, bisallenes have been shown to undergo thermal [2+2]-cycloaddition reactions to form bicyclo[5.2.0] or bicyclo[6.2.0] derivatives. researchgate.net This highlights the utility of cycloaddition reactions in constructing the bicyclo[6.2.0] framework and suggests that the reverse reaction, the fragmentation of a dimer back to monomers, is also a possibility under certain conditions.

Reactions with Electrophiles and Nucleophiles

The electronic character of the double bonds in cis-bicyclo[6.2.0]deca-2,6-diene allows for reactions with both electrophiles and nucleophiles. The specific course of these reactions is influenced by the steric environment and the electronic properties of the bicyclic system.

Reactions with electrophiles are expected to proceed via addition to the double bonds. For example, the reaction of the related cis-bicyclo[6.2.0]deca-2,4,6-triene with hydrochloric acid at room temperature leads to its conversion to the trans-diene, indicating an addition-elimination process. researchgate.net The acylation of the cyclooctatetraene (B1213319) dianion, a system related to the eight-membered ring of the diene, with acyl halides demonstrates the reactivity of these systems towards electrophiles. researchgate.net

Nucleophilic attack on the unactivated diene is less common. However, when the diene is coordinated to a metal center, its reactivity towards nucleophiles is significantly altered. Theoretical studies on (η⁴-diene)MLn complexes, where M is a metal like iron, show that the regioselectivity of nucleophilic attack is dependent on the interplay between the HOMO of the nucleophile and the LUMO and HOMO of the metal complex. researchgate.net For an Fe(CO)₃ complex, nucleophilic attack is predicted to occur preferentially at the internal carbon (C2) of the diene ligand. researchgate.net This provides a pathway for the functionalization of the bicyclic system through nucleophilic addition to its metal complexes.

Theoretical and Computational Chemistry Studies on Cis Bicyclo 6.2.0 Deca 2,6 Diene

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in cis-bicyclo[6.2.0]deca-2,6-diene have been a subject of theoretical investigation, offering insights into its stability and reactivity.

Molecular Orbital Theory Applications

Molecular orbital (MO) theory provides a powerful framework for understanding the electronic properties of molecules like cis-bicyclo[6.2.0]deca-2,6-diene. While specific, in-depth MO diagrams and energy level calculations for this exact molecule are not extensively detailed in readily available literature, general principles can be applied. The molecule consists of a cyclobutane (B1203170) ring fused to a cyclooctadiene ring. The electronic structure is dominated by the sigma bonds of the saturated framework and the pi orbitals of the two double bonds.

Theoretical studies on related, more unsaturated systems, such as bicyclo[6.2.0]decapentaene, which features a cyclobutadiene (B73232) ring fused to a cyclooctatetraene (B1213319) ring, have been performed. wikipedia.org These calculations, including MMP2, HF/STO-3g, and MNDOC methods, have been used to probe the aromaticity and electronic nature of the fused system. wikipedia.org Such studies on analogous compounds help to build a qualitative understanding of the orbital interactions in cis-bicyclo[6.2.0]deca-2,6-diene. The interaction between the pi orbitals of the two double bonds across the fused ring system would be a key feature determining its reactivity, particularly in pericyclic reactions.

Aromaticity and Antiaromaticity Considerations within Fused Ring Systems

The concept of aromaticity and antiaromaticity is typically applied to cyclic, planar, and fully conjugated systems. cis-Bicyclo[6.2.0]deca-2,6-diene is not a fully conjugated system, and therefore is not considered aromatic or antiaromatic in the classical sense. However, the study of aromaticity in related fused-ring systems provides a valuable context.

For instance, the highly unsaturated analog, bicyclo[6.2.0]decapentaene, has been a focus of interest regarding its potential aromatic or antiaromatic character. wikipedia.org This molecule contains fused cyclobutadiene and cyclooctatetraene rings, both of which are antiaromatic on their own. wikipedia.org Computational studies have yielded conflicting predictions, with some methods suggesting it is anti-aromatic and others indicating a slight aromatic character. wikipedia.org This highlights the complex electronic interactions that can arise when rings are fused. These considerations, while not directly applicable to the non-conjugated cis-bicyclo[6.2.0]deca-2,6-diene, underscore the electronic subtleties inherent in such bicyclic structures.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry has been instrumental in mapping the potential energy surfaces of reactions involving cis-bicyclo[6.2.0]deca-2,6-diene, identifying transition states, and understanding reaction mechanisms.

Energetic Landscape of Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a hallmark of the chemistry of cis-bicyclo[6.2.0]deca-2,6-diene and its isomers. The thermal behavior of these compounds involves a fascinating network of reversible electrocyclic and sigmatropic rearrangements.

The thermal isomerization of cis-bicyclo[6.2.0]deca-2,6-diene is a key area of study. It can undergo a Cope rearrangement, a type of pitt.edupitt.edu-sigmatropic shift, to interconvert with other isomers. The energetic landscape of these transformations is complex, with multiple competing pathways. For example, studies on the related cis-bicyclo[6.2.0]deca-2,4,6-triene have shown that the energy difference between allowed and disallowed electrocyclic pathways can be significant, with the disallowed route being at least 4 kcal/mol higher in enthalpy of activation. oregonstate.edu

In the broader context of eight-electron electrocyclizations, the difference in free energies of activation between allowed and disallowed pathways has been calculated to be around 11.1 kcal/mol for some systems. oregonstate.edu These values highlight the predictive power of the Woodward-Hoffmann rules for pericyclic reactions. The table below summarizes some of the energetic data related to these types of rearrangements.

| Reaction Type | System | Activation Energy Difference (Allowed vs. Disallowed) |

| Eight Electron Electrocyclization | trans,cis,cis,trans-decatetraene | 11.1 kcal/mol (ΔG‡) |

| Isomerization | cis-bicyclo[6.2.0]deca-2,4,6-triene | ≥ 4 kcal/mol (ΔH‡) |

This table presents data for related systems to illustrate the energetic principles governing pericyclic reactions of eight-electron systems.

Computational Modeling of Metal-Catalyzed Mechanisms

While specific computational studies on metal-catalyzed reactions of cis-bicyclo[6.2.0]deca-2,6-diene itself are not widely reported, research on related systems provides a template for understanding potential catalytic cycles. Rhodium(I) catalysts, for example, have been computationally and experimentally studied for their ability to catalyze cycloisomerization reactions of related allenyne systems, leading to the formation of bicyclic products. researchgate.net

These studies often propose a catalytic cycle involving the formation of a metallacycle intermediate. The reaction then proceeds through steps like β-carbon elimination to yield the final bicyclic framework. researchgate.net The reaction of polyolefins like cis-bicyclo[6.2.0]deca-2,4,6-triene with palladium(II) complexes has also been investigated, leading to the formation of metal-polyolefin complexes. researchgate.net These experimental findings suggest that computational modeling could be a powerful tool to elucidate the precise mechanisms, transition states, and intermediates involved in the metal-catalyzed transformations of cis-bicyclo[6.2.0]deca-2,6-diene.

Conformational Analysis and Dynamic Behavior

The non-rigid nature of cis-bicyclo[6.2.0]deca-2,6-diene allows it to adopt various conformations, and understanding this dynamic behavior is crucial for a complete picture of its properties. The fusion of an eight-membered ring to a four-membered ring introduces significant conformational flexibility.

Strain Energy Calculations and Effects on Reactivity

The fusion of an eight-membered ring with a four-membered ring in a cis-configuration introduces considerable angle and torsional strain into the bicyclo[6.2.0]deca-2,6-diene framework. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to quantify this strain energy. The total strain energy is typically determined by comparing the calculated heat of formation of the molecule with a hypothetical strain-free reference of the same atomic composition.

The high strain energy of cis-bicyclo[6.2.0]deca-2,6-diene is a critical factor governing its chemical behavior. It serves as a driving force for reactions that lead to the formation of more stable, less strained products. For instance, thermal and photochemical rearrangements of bicyclic systems are often rationalized by the release of ring strain in the transition state and the final products. In related bicyclic systems, the difference in activation enthalpies between allowed and disallowed pericyclic reactions is a key area of study, where strain can influence reaction pathways. For example, in the isomerization of cis-bicyclo[6.2.0]deca-2,4,6-triene, the difference in activation enthalpies for allowed and disallowed pathways has been a subject of investigation.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the characterization and identification of compounds, especially for molecules that may be challenging to isolate or synthesize in large quantities.

For cis-bicyclo[6.2.0]deca-2,6-diene, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The predicted spectra can then be compared with experimental data, if available, to confirm the structure of the molecule. The calculated chemical shifts are sensitive to the molecular geometry, and therefore, accurate structural optimization is a prerequisite for reliable spectroscopic prediction.

Similarly, the vibrational frequencies of cis-bicyclo[6.2.0]deca-2,6-diene can be calculated to generate a theoretical IR spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be assigned to specific molecular motions, such as C-H stretches, C=C stretches, and skeletal vibrations of the bicyclic framework. These predicted frequencies aid in the interpretation of experimental IR spectra.

While detailed computational studies providing specific predicted spectroscopic data for cis-bicyclo[6.2.0]deca-2,6-diene are not widely published, the general capabilities of computational chemistry in this area are well-established. Below are illustrative tables of the types of data that would be generated from such a study.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for cis-Bicyclo[6.2.0]deca-2,6-diene (Note: The following data is illustrative and represents the type of information obtained from computational predictions. Specific values would be dependent on the level of theory and basis set used in the calculation.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | (Bridgehead) |

| C2 | (Olefinic) | (Olefinic) |

| C3 | (Olefinic) | (Olefinic) |

| C4 | (Allylic) | (Allylic) |

| C5 | (Aliphatic) | (Aliphatic) |

| C6 | (Olefinic) | (Olefinic) |

| C7 | (Olefinic) | (Olefinic) |

| C8 | (Bridgehead) | (Bridgehead) |

| C9 | (Aliphatic) | (Aliphatic) |

| C10 | (Aliphatic) | (Aliphatic) |

Table 2: Predicted Key IR Vibrational Frequencies for cis-Bicyclo[6.2.0]deca-2,6-diene (Note: The following data is illustrative and represents the type of information obtained from computational predictions. Specific values would be dependent on the level of theory and basis set used in the calculation.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H stretch (sp²) | 3000-3100 | Olefinic C-H bonds |

| C-H stretch (sp³) | 2850-3000 | Aliphatic C-H bonds |

| C=C stretch | 1640-1680 | Carbon-carbon double bonds |

| CH₂ scissoring | 1450-1470 | Methylene (B1212753) group vibrations |

| Ring skeletal vibrations | 800-1200 | Vibrations of the bicyclic frame |

The synthesis and theoretical investigation of cis-bicyclo[6.2.0]deca-2,6-diene were notably described in a 1972 publication in the Journal of the American Chemical Society by W. Grimme. chemeo.com Access to the detailed computational data within this foundational paper would provide the specific theoretical values for strain energy and spectroscopic parameters that are crucial for a comprehensive understanding of this strained bicyclic diene.

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation of Bicyclo 6.2.0 Deca 2,6 Diene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and stereochemical analysis of bicyclo[6.2.0]decane derivatives. The complexity of these fused-ring systems requires a comprehensive application of one- and two-dimensional NMR experiments to assign protons and carbons unambiguously and to understand their spatial relationships.

¹H and ¹³C NMR spectra provide fundamental information about the molecular framework of bicyclo[6.2.0]deca-2,6-diene systems. The chemical shifts, coupling constants, and signal multiplicities allow for the differentiation of protons and carbons in various chemical environments, such as the olefinic C=C double bonds, the bridgehead C-H groups, and the saturated methylene (B1212753) (-CH₂-) groups of the cyclobutane (B1203170) and cyclooctadiene rings.

For instance, in the related compound cis-bicyclo[6.2.0]deca-2,4,6-triene, the ¹H NMR spectrum in CCl₄ shows distinct signals for the vinyl protons (δ 5.77, singlet, 6H), the bridgehead protons (δ 2.87-3.27, multiplet, 2H), and the cyclobutyl protons (δ 1.70-2.40, multiplet, 4H). osti.gov Similarly, the ¹H NMR spectrum of bicyclo[6.2.0]deca-2,4,6,9-tetraene exhibits a sharp singlet at τ 3.98 (2H) characteristic of cyclobutene (B1205218) olefinic protons and a broad singlet at τ 6.32 for two allylic protons. lookchem.com

¹³C NMR spectroscopy complements the proton data by providing the carbon skeleton. In a derivative of a related system, the dipotassium (B57713) salt of bicyclo[6.2.0]deca-1,3,5,7-tetraene, the ¹³C NMR spectrum shows signals for the methylene carbons at δ 34.7 ppm and various ring carbons between δ 87.7 and 103.2 ppm. osti.gov This information is crucial for confirming the bicyclic structure and identifying the positions of unsaturation.

Table 1: Representative ¹H and ¹³C NMR Data for Bicyclo[6.2.0]decane Analogs

| Compound | Nucleus | Chemical Shift (δ/τ) | Multiplicity / Integration | Assignment | Source |

| cis-Bicyclo[6.2.0]deca-2,4,6-triene | ¹H | δ 5.77 | s, 6H | Vinyl | osti.gov |

| ¹H | δ 2.87-3.27 | m, 2H | Bridgehead | osti.gov | |

| ¹H | δ 1.70-2.40 | m, 4H | Cyclobutyl | osti.gov | |

| Bicyclo[6.2.0]deca-2,4,6,9-tetraene | ¹H | τ 3.98 | s, 2H | Olefinic (cyclobutene) | lookchem.com |

| ¹H | τ 4.1-4.3 | m, 6H | Olefinic | lookchem.com | |

| ¹H | τ 6.32 | br s, 2H | Allylic | lookchem.com | |

| Bicyclo[6.2.0]deca-1,3,5,7-tetraene dipotassium | ¹³C | δ 34.7 | - | CH₂ (Cyclobutyl) | osti.gov |

| ¹³C | δ 87.7-103.2 | - | Ring Carbons | osti.gov |

This interactive table summarizes key NMR data from related bicyclo[6.2.0]decane systems, illustrating the application of NMR in structural assignment.

While 1D NMR provides essential data, 2D NMR experiments are indispensable for confirming connectivity and elucidating the three-dimensional structure of complex molecules like cis-bicyclo[6.2.0]deca-2,6-diene.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For cis-bicyclo[6.2.0]deca-2,6-diene, COSY spectra would be used to trace the connectivity within the eight-membered ring, identifying adjacent protons in the -CH=CH-CH₂-CH₂-CH=CH- fragments. It would also confirm the coupling between the bridgehead protons and the adjacent protons on both the cyclobutane and cyclooctadiene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing critical insights into the molecule's stereochemistry and conformation. For the cis-fused ring junction, a key NOE correlation would be expected between the bridgehead protons and the adjacent cis protons on the cyclobutane ring. The absence of such correlations to trans protons would confirm the cis-stereochemistry of the ring fusion. Furthermore, NOESY can help determine the preferred conformation of the flexible eight-membered ring by revealing through-space interactions between its protons. Low-temperature photolysis studies on related tetraene systems highlight the complexity and potential for isomerization, where techniques like NOESY would be critical for product characterization. acs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying key functional groups and for monitoring the progress of chemical reactions in real-time.

In the context of cis-bicyclo[6.2.0]deca-2,6-diene, IR spectroscopy is primarily used to confirm the presence of its characteristic functional groups. The key absorptions would be the C=C stretching vibrations of the two double bonds within the eight-membered ring and the C-H stretching vibrations for both the sp² (olefinic) and sp³ (aliphatic) hybridized carbons. The cis-fusion of the rings can induce ring strain, which may slightly shift the frequencies of these vibrations compared to unstrained analogs.

Raman spectroscopy provides complementary information, as non-polar bonds like the C=C double bond often give strong Raman signals. This can be particularly useful for studying the symmetrical vibrations of the molecule.

Furthermore, Fourier Transform Infrared (FT-IR) spectroscopy is an effective method for monitoring reaction kinetics. For example, in studies involving iron tricarbonyl complexes of related dienes, the disappearance of reactant bands and the appearance of product bands in the IR spectrum can be measured over time to determine reaction rates. lookchem.com

Table 2: Characteristic IR Absorption Frequencies for Bicyclo[6.2.0]deca-2,6-diene

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Source |

| C-H (Olefinic) | Stretch | 3100-3000 | mdpi.com |

| C-H (Aliphatic) | Stretch | 3000-2850 | mdpi.com |

| C=C (Alkene) | Stretch | 1680-1640 | mdpi.com |

This interactive table shows the expected IR absorption bands for the primary functional groups in cis-bicyclo[6.2.0]deca-2,6-diene, which are crucial for its identification.

Mass Spectrometry in Elucidating Reaction Pathways and Intermediate Identification

Mass spectrometry (MS) is a vital analytical technique that provides information on the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For cis-bicyclo[6.2.0]deca-2,6-diene (C₁₀H₁₄), HRMS would confirm the molecular weight of 134.2182. nist.gov

Beyond molecular weight determination, MS is instrumental in elucidating reaction pathways by analyzing fragmentation patterns. The way a molecule breaks apart upon ionization in the mass spectrometer can reveal its underlying structure. For bicyclo[6.2.0]decane systems, characteristic fragmentation might involve retro-Diels-Alder reactions or cleavage of the strained cyclobutane ring.

In mechanistic studies, MS is used to identify reaction products and intermediates. For example, catalytic hydrogenation of the related bicyclo[6.2.0]deca-2,4,6,9-tetraene yields a saturated C₁₀H₁₈ hydrocarbon, a transformation readily confirmed by the change in the molecular ion peak (m/e) from 130 to 138 in the mass spectrum. lookchem.com Similarly, mass spectral analysis was used to monitor reactions of related uranium complexes, confirming the presence or absence of starting material after attempted trapping experiments. escholarship.org

Photoelectron Spectroscopy for Probing Electronic Structure and Ionization Energies

Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring their ionization energies. It provides direct experimental insight into the energies of molecular orbitals. For cis-bicyclo[6.2.0]deca-2,6-diene, PES can elucidate the electronic interactions between the two π-systems of the double bonds and the σ-framework, particularly the strained cyclobutane ring.

Studies on related bicyclic systems demonstrate the utility of PES. For instance, the PES spectrum of a transient cyclohepta-2(Z),4(E)-dien-1-one, formed from a bicyclo[3.2.0]heptenone precursor, was used to confirm the conrotatory ring-opening mechanism predicted by Woodward-Hoffmann rules. rsc.org The interaction between the π-orbitals and the strained four-membered ring is a key feature that can be investigated. ugent.be

In the case of bicyclo[6.2.0]decane derivatives, PES can help quantify the extent of through-bond and through-space interactions between the two olefinic moieties. The ionization energies corresponding to the π-orbitals would indicate the degree of orbital splitting, which is a measure of their interaction. This information is crucial for understanding the molecule's reactivity, particularly in photochemical reactions where the electronic excited states play a central role. Studies on the radical cations of various C₁₀H₁₂ isomers, including bicyclo[6.2.0]deca-2,4,6-triene, have utilized absorption spectroscopy in conjunction with PES concepts to understand their complex photochemical rearrangements and electronic structures. acs.orgresearchgate.net

Synthesis and Reactivity of Substituted Cis Bicyclo 6.2.0 Deca 2,6 Diene Derivatives

Strategies for Functional Group Incorporation

The introduction of functional groups onto the cis-bicyclo[6.2.0]deca-2,6-diene core is crucial for elaborating the scaffold into more complex target molecules. Various synthetic strategies have been developed to achieve this, often leveraging the inherent reactivity of the bicyclic system.

One common approach involves the thermal [2+2] cycloaddition of allenynes. For instance, refluxing allenynes with a phenylsulfonyl group on the allene (B1206475) moiety in xylene or mesitylene (B46885) can efficiently construct bicyclo[6.2.0]deca-1,8-dienes. This method has also proven successful for the synthesis of the corresponding oxa- and aza-bicyclo[m.2.0] frameworks. The reaction proceeds via a formal [2+2] cycloaddition where the distal double bond of the allene participates exclusively.

Another strategy involves the manipulation of related bicyclic systems. For example, cis-bicyclo[6.2.0]deca-2,4,6-triene can be synthesized from cyclooctatetraene (B1213319) by treatment with lithium wire in liquid ammonia, followed by the addition of 1,2-dibromoethane. This triene can then be further functionalized. For instance, it reacts with diiron nonacarbonyl to produce several iron carbonyl complexes, which can be separated by chromatography.

The acylation of cyclooctatetraene dianion with acyl halides provides another route to functionalized bicyclic systems. This reaction can yield, among other products, substituted bicyclo[6.1.0]nonatriene and bicyclo[4.2.1]nonatriene derivatives, which are structurally related to the bicyclo[6.2.0]decane system.

A facile method for preparing a 3-oxa-bicyclo[6.2.0]deca-1(10),8-dien-4-one derivative has been reported, involving a sequence of etherification, reduction, amidation, imination, and a [2+2] addition. This highlights the use of multi-step sequences to introduce specific functionalities.

Reactivity of Substituted Bicyclic Systems

The reactivity of substituted cis-bicyclo[6.2.0]deca-2,6-diene derivatives is largely dictated by the nature and position of the substituents, as well as the inherent strain and electronic properties of the bicyclic framework.

The photochemical behavior of these systems is of particular interest. For example, the photolysis of aryl esters has been studied to understand the mechanisms of photochemical reactions in solution. While simple orbital symmetry considerations suggest that the disrotatory photochemical opening of naphthobicyclo[3.2.0]hepta-2,6-diene to pleiadiene should be allowed, no reaction is observed at room temperature. However, irradiation in a rigid glass at 77°K leads to the expected ring opening.

The presence of substituents can dramatically influence the reactivity. For example, the reaction of diiron nonacarbonyl with cis-bicyclo[6.2.0]deca-2,4,6-triene yields various organometallic complexes, demonstrating the reactivity of the triene system towards transition metals.

Development of Novel Polycyclic and Spirocyclic Architectures

A primary application of substituted cis-bicyclo[6.2.0]deca-2,6-diene derivatives is in the construction of more complex molecular architectures, including polycyclic and spirocyclic systems.

One notable example is the synthesis of functionalized tricyclo[6.2.0.02,6]decane derivatives, which form the core structure of natural products like kelsoene (B1244087) and poduran. A key step in this synthesis is a stereocontrolled copper(I)-catalyzed intramolecular [2+2] photocycloaddition of a 1,6-diene to

Future Directions and Emerging Research Avenues in Cis Bicyclo 6.2.0 Deca 2,6 Diene Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The advancement of synthetic routes to cis-bicyclo[6.2.0]deca-2,6-diene and its derivatives that are both efficient and environmentally benign is a paramount objective for future research. Current syntheses often rely on classical thermal or photochemical cycloaddition reactions, which may require harsh conditions or specialized equipment. Future efforts are anticipated to focus on several key areas:

Catalytic Approaches: The development of novel transition-metal-catalyzed [2+2] cycloadditions could provide milder and more selective pathways. Rhodium-based catalysts, for instance, have shown promise in the synthesis of other bicyclo[6.2.0] skeletons. researchgate.net Exploring a wider range of catalysts, including those based on more abundant and less toxic metals, will be a significant research avenue.

Photochemical Innovations: While photochemistry is a known route to bicyclic compounds, future research could focus on visible-light-mediated processes. nih.gov These methods offer the potential for greater control and sustainability by avoiding high-energy UV radiation. The use of photosensitizers could also enhance the efficiency and selectivity of the cycloaddition reactions leading to the bicyclo[6.2.0]decadiene core. researchgate.net

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control for photochemical and thermal reactions. This approach could enable the efficient and safe production of cis-bicyclo[6.2.0]deca-2,6-diene and its derivatives.

Bio-inspired Synthesis: Investigating enzymatic or biomimetic approaches to construct the bicyclic framework could lead to highly stereoselective and sustainable synthetic methods. While currently speculative, the exploration of enzymes capable of catalyzing cycloaddition reactions is a growing field.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Transition-Metal Catalysis | Milder reaction conditions, higher selectivity | Development of catalysts based on abundant metals |

| Visible-Light Photochemistry | Increased safety, energy efficiency, sustainability | Use of photosensitizers and novel photocatalysts |

| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of photochemical and thermal reactions in flow |

| Bio-inspired Synthesis | High stereoselectivity, green reaction conditions | Discovery and engineering of cycloaddition-catalyzing enzymes |

Exploration of Novel Reactivity Manifolds and Transformations

The strained four-membered ring and the two double bonds in cis-bicyclo[6.2.0]deca-2,6-diene are expected to impart unique reactivity. Future research will likely focus on uncovering and harnessing this reactivity for the synthesis of complex molecular architectures.

Ring-Opening and Ring-Expansion Reactions: The inherent strain of the cyclobutene (B1205218) ring makes it susceptible to ring-opening reactions, providing access to functionalized cyclooctadiene derivatives. Furthermore, controlled ring-expansion reactions could lead to the formation of medium-sized rings, which are challenging to synthesize by other means.

Pericyclic Reactions: The diene systems in the molecule are primed for participation in a variety of pericyclic reactions beyond its formation, including Diels-Alder and [2+2+2] cycloadditions. researchgate.net Investigating the stereochemical outcomes and regioselectivity of these reactions will be a key area of study.

Transition-Metal-Catalyzed Cross-Coupling: The double bonds can serve as handles for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This would enable the derivatization of the bicyclic scaffold for various applications.

Radical Reactions: The exploration of radical-mediated transformations, such as radical additions and cyclizations, could unveil new pathways for the functionalization of cis-bicyclo[6.2.0]deca-2,6-diene. nih.gov

Advanced Computational Design and Prediction of Bicyclic Systems

Computational chemistry will be an indispensable tool in guiding the future exploration of cis-bicyclo[6.2.0]deca-2,6-diene chemistry.

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) and other computational methods can be employed to elucidate the mechanisms of known and novel reactions. These studies can provide valuable insights into the factors controlling stereoselectivity and regioselectivity, thereby aiding in the design of more efficient synthetic strategies.

Prediction of Novel Reactivity: Computational screening can be used to predict the feasibility of new transformations and to identify promising reaction conditions. This in-silico approach can accelerate the discovery of novel reactivity manifolds.

Design of Functional Derivatives: Computational modeling can be used to design derivatives of cis-bicyclo[6.2.0]deca-2,6-diene with specific electronic or steric properties for applications in materials science or as ligands in catalysis.

Integration into Advanced Organic Materials (excluding specific physical properties)

The rigid and three-dimensional structure of the bicyclo[6.2.0]decadiene framework makes it an attractive building block for the construction of advanced organic materials.

Polymer Synthesis: The diene functionalities can be utilized in ring-opening metathesis polymerization (ROMP) to produce polymers with unique architectures and properties. The resulting polymers could find applications in areas such as specialty plastics and resins.

Framework Materials: The rigid bicyclic unit could be incorporated as a strut or node in the design of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.

Molecular Scaffolding: The well-defined geometry of cis-bicyclo[6.2.0]deca-2,6-diene makes it a suitable scaffold for the precise positioning of functional groups in the design of molecular machines and other complex supramolecular assemblies.

Role in Mechanistic Organic Chemistry and Woodward-Hoffmann Rules Studies

cis-Bicyclo[6.2.0]deca-2,6-diene is intrinsically linked to the fundamental principles of pericyclic reactions and can serve as a valuable platform for further mechanistic investigations.

Valence Isomerism: This molecule is a valence isomer of cyclooctatetraene (B1213319). adelaide.edu.au The thermal and photochemical interconversion between these isomers provides a rich system for studying the principles of the Woodward-Hoffmann rules. Future research could involve detailed kinetic and computational studies of these interconversions, particularly with substituted derivatives, to gain a deeper understanding of the factors that govern these pericyclic reactions.

Strained Systems and Reaction Dynamics: The study of the reactivity of this strained bicyclic system can provide insights into the behavior of molecules under high-strain conditions. High-level computational studies and advanced spectroscopic techniques could be employed to probe the reaction dynamics and transition states involved in its transformations. The thermal rearrangement of related bicyclo[6.2.0]decapentaene to a cyclooctatetraene ring system highlights the thermodynamic driving forces at play in these systems. wikipedia.org

| Research Area | Focus | Key Techniques |

| Valence Isomerism Studies | Interconversion with cyclooctatetraene | Kinetic analysis, computational modeling |

| Reaction Dynamics of Strained Systems | Probing transition states and reaction pathways | Advanced spectroscopy, high-level computational methods |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for cis-bicyclo[6.2.0]deca-2,6-diene, and how do reaction conditions influence yield?

- Methodological Answer : Optimized synthesis protocols often involve oxidative cyclization or radical-mediated pathways. For example, adjusting the stoichiometry of oxidants (e.g., bromic anhydride) and reaction temperature significantly impacts yield. In a study, reducing the oxidant molar excess from 6× to 2× decreased diketone yield from 65% to 47%, while increasing temperature stabilized product formation . Cross-validate conditions using kinetic studies or design-of-experiment (DoE) frameworks to identify optimal parameters.

Q. How can spectroscopic techniques (IR, NMR, MS) distinguish cis-bicyclo[6.2.0]deca-2,6-diene from its isomers?

- Methodological Answer :

- IR : Characteristic carbonyl stretches (~1700 cm⁻¹) for diketones and olefinic C-H bends (~900 cm⁻¹) for the bicyclic framework.

- 13C NMR : Distinct chemical shifts for bridgehead carbons (e.g., δ 35–45 ppm) and conjugated double bonds (δ 120–130 ppm).

- MS : Fragmentation patterns (e.g., loss of CO or H₂O) differentiate bicyclic systems from monocyclic analogs. Compare with reference spectra of bicyclo[5.2.1]deca-2,6-dione derivatives for validation .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for cis-bicyclo[6.2.0]deca-2,6-diene synthesis be resolved?

- Methodological Answer : Discrepancies often arise from unaccounted variables like solvent purity, catalyst aging, or competing side reactions. Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagents). Use high-resolution mass spectrometry (HRMS) to detect trace intermediates and computational modeling (DFT) to map reaction pathways. For example, radical cation intermediates in similar bicyclic systems (e.g., bicyclo[3.2.0]hepta-2,6-diene) were identified via matrix ESR spectroscopy .

Q. What mechanistic insights explain the electrochemical reduction behavior of cis-bicyclo[6.2.0]deca-2,6-diene?

- Methodological Answer : Polarography and controlled-potential electrolysis reveal a two-electron reduction process due to conjugated carbonyl groups. The mutual electronic influence of these groups facilitates cyclization, forming tricyclic diols. Use cyclic voltammetry (CV) to determine redox potentials and compare with computational predictions (e.g., HOMO-LUMO gaps). Coulometric data from studies on bicyclo[5.2.1]deca-2,6-dione show similar two-electron pathways, suggesting analogous behavior .

Q. How can conformational analysis of cis-bicyclo[6.2.0]deca-2,6-diene inform its reactivity in Diels-Alder or hydrogenation reactions?

- Methodological Answer : Employ X-ray crystallography or dynamic NMR to study ring strain and torsional angles. For example, bicyclo[3.2.0] systems exhibit strain-dependent reactivity in radical cation rearrangements . Combine experimental data with molecular mechanics (MM2/MM3) or quantum mechanical (QM) simulations to predict regioselectivity in cycloadditions.

Data Analysis & Validation

Q. What statistical methods are recommended for validating synthetic yield data in bicyclic systems?

- Methodological Answer : Use ANOVA to assess variability across replicates and identify outliers. Apply error propagation models to account for uncertainties in mass measurements and chromatographic integration. For instance, in optimizing diketone synthesis, a 10% yield variation between experiments was attributed to inconsistent reaction times . Pair with Bayesian inference to refine parameter estimates.

Q. How can researchers address discrepancies between experimental and computational spectral data for cis-bicyclo[6.2.0]deca-2,6-diene?

- Methodological Answer : Calibrate computational models (e.g., DFT with B3LYP/6-31G*) using experimental benchmarks. For NMR, adjust solvent effects and shielding parameters; for IR, scale vibrational frequencies by 0.96–0.98. Cross-reference with databases like NIST Chemistry WebBook, ensuring exclusion of unreliable sources (e.g., benchchem.com ) .

Experimental Design & Frameworks

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on bicyclic dienes?

- Methodological Answer :

- PICO : Define Population (e.g., bicyclo[6.2.0] systems), Intervention (e.g., electrochemical reduction), Comparison (e.g., monocyclic analogs), and Outcome (e.g., cyclization efficiency).

- FINER : Ensure questions are Feasible (e.g., lab resources), Interesting (novel mechanistic insights), Novel (unexplored bicyclic conformers), Ethical (safe handling protocols), and Relevant (applications in materials science) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.